3-Cyclobutene-1,2-dimethanol, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutene-1,2-dimethanol, cis-: is an organic compound characterized by a cyclobutene ring with two hydroxymethyl groups attached to adjacent carbon atoms in a cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutene-1,2-dimethanol, cis- typically involves the protection of the diol with diphenyldiazomethane followed by dihydroxylation to give the anti-diol as the major isomer . This process is carried out under specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: While detailed industrial production methods for 3-Cyclobutene-1,2-dimethanol, cis- are not extensively documented, the scalable preparation of similar compounds often involves optimized reaction conditions and the use of catalysts to enhance yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclobutene-1,2-dimethanol, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-Cyclobutene-1,2-dimethanol, cis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It can be used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism by which 3-Cyclobutene-1,2-dimethanol, cis- exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways depend on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but with bromine atoms instead of hydroxymethyl groups.
Cyclobutane Derivatives: Compounds like cyclobutane-1,2-dione share the cyclobutane ring structure but differ in functional groups.
Uniqueness: 3-Cyclobutene-1,2-dimethanol, cis- is unique due to its specific functional groups and cis configuration, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives .
Eigenschaften
77774-01-7 | |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H10O2/c7-3-5-1-2-6(5)4-8/h1-2,5-8H,3-4H2/t5-,6+ |
InChI-Schlüssel |
BOVHNKYZNZACNY-OLQVQODUSA-N |
Isomerische SMILES |
C1=C[C@H]([C@H]1CO)CO |
Kanonische SMILES |
C1=CC(C1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.